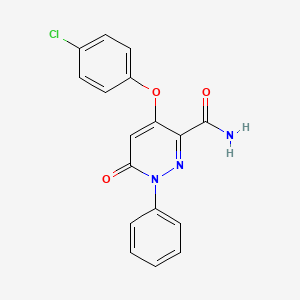![molecular formula C24H17F2N3O3S B2581270 N-(2H-1,3-benzodioxol-5-yl)-2-{[2,5-bis(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl}acetamide CAS No. 901243-07-0](/img/structure/B2581270.png)
N-(2H-1,3-benzodioxol-5-yl)-2-{[2,5-bis(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2H-1,3-benzodioxol-5-yl)-2-{[2,5-bis(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H17F2N3O3S and its molecular weight is 465.47. The purity is usually 95%.
BenchChem offers high-quality N-(2H-1,3-benzodioxol-5-yl)-2-{[2,5-bis(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2H-1,3-benzodioxol-5-yl)-2-{[2,5-bis(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Glutaminase Inhibitors for Cancer Therapy
Compounds similar to N-(2H-1,3-benzodioxol-5-yl)-2-{[2,5-bis(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl}acetamide have been investigated for their potential as glutaminase inhibitors, a therapeutic target for cancer. For instance, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have shown promise in inhibiting kidney-type glutaminase (GLS), attenuating the growth of human lymphoma cells both in vitro and in a mouse xenograft model, suggesting a potential avenue for the development of new cancer therapies (Shukla et al., 2012).
Dual Inhibitors for PI3K/mTOR Signaling Pathway
Another area of research is the development of dual inhibitors for the PI3K/mTOR signaling pathway, crucial for cancer cell proliferation and survival. Studies on compounds structurally related to N-(2H-1,3-benzodioxol-5-yl)-2-{[2,5-bis(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl}acetamide have shown that these molecules can effectively inhibit PI3Kα and mTOR in vitro and in vivo, presenting a potential strategy for cancer treatment (Stec et al., 2011).
Src Kinase Inhibitors for Anticancer Activity
The synthesis and evaluation of thiazolyl N-benzyl-substituted acetamide derivatives, including compounds like KX2-391, have demonstrated inhibitory activities against Src kinase, a target for cancer therapy. These compounds have shown to inhibit cell proliferation in various cancer cell lines, indicating their potential as anticancer agents (Fallah-Tafti et al., 2011).
Anti-inflammatory and Analgesic Agents
Research into the anti-inflammatory and analgesic properties of similar compounds has revealed that 4,5-diaryl-2-(substituted thio)-1H-imidazoles possess significant activity in these domains. Some analogues have been found to be more potent than phenylbutazone and indomethacin, underscoring their potential as antiarthritic drugs (Sharpe et al., 1985).
Cytotoxic Agents for Cancer Therapy
The exploration of novel sulfonamide derivatives for their cytotoxic activity against cancer cell lines has identified compounds with potent effects against breast and colon cancer cells. This line of research highlights the therapeutic potential of these molecules in cancer treatment (Ghorab et al., 2015).
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[2,5-bis(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2N3O3S/c25-16-5-1-14(2-6-16)22-24(29-23(28-22)15-3-7-17(26)8-4-15)33-12-21(30)27-18-9-10-19-20(11-18)32-13-31-19/h1-11H,12-13H2,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRJVSQYQSNKAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=C(NC(=N3)C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2H-1,3-benzodioxol-5-yl)-2-{[2,5-bis(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

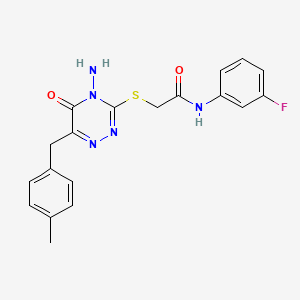
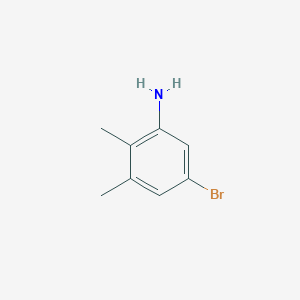
![methyl 3-(methylcarbamoyl)-2-(2-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2581191.png)
![4-(1-methyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2581192.png)
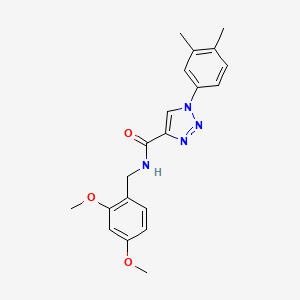
![2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N,N-diethylacetamide](/img/structure/B2581194.png)
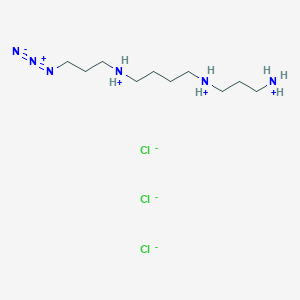
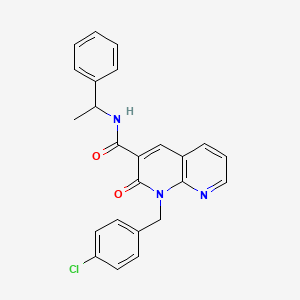
![Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]propanoate](/img/structure/B2581199.png)
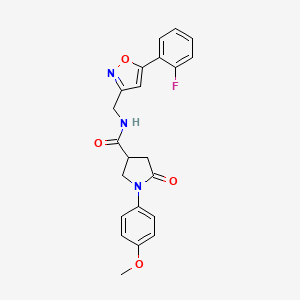
![2-((3-chlorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2581201.png)
![(Z)-N-cyclohexyl-2-((2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl)thio)acetamide](/img/structure/B2581208.png)
![N-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2581209.png)
